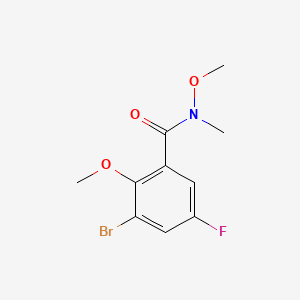
3-Bromo-5-fluoro-N,2-dimethoxy-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-fluoro-N,2-dimethoxy-N-methylbenzamide is an organic compound with the molecular formula C10H11BrFNO3 It is a derivative of benzamide, characterized by the presence of bromine, fluorine, and methoxy groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-N,2-dimethoxy-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-5-fluoroaniline and 2,5-dimethoxybenzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-fluoro-N,2-dimethoxy-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can produce different functionalized compounds.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-fluoro-N,2-dimethoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-fluoro-N,2-dimethoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and methoxy groups can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide: Similar in structure but with different positions of the substituents.
3-Bromo-2-fluoro-5-nitrobenzoic acid: Contains a nitro group instead of the amide functionality.
Uniqueness
3-Bromo-5-fluoro-N,2-dimethoxy-N-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which can result in distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H11BrFNO3 |
|---|---|
Molekulargewicht |
292.10 g/mol |
IUPAC-Name |
3-bromo-5-fluoro-N,2-dimethoxy-N-methylbenzamide |
InChI |
InChI=1S/C10H11BrFNO3/c1-13(16-3)10(14)7-4-6(12)5-8(11)9(7)15-2/h4-5H,1-3H3 |
InChI-Schlüssel |
PKHMPNIJHGQLSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)C1=C(C(=CC(=C1)F)Br)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


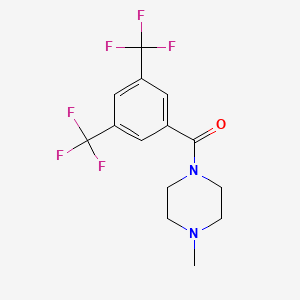
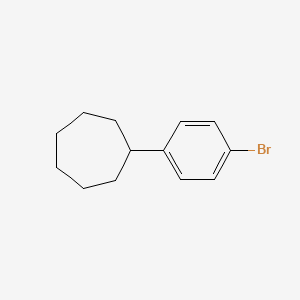
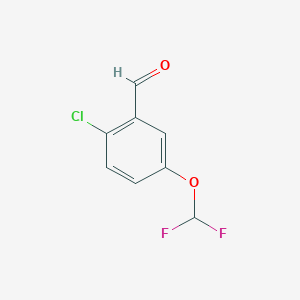
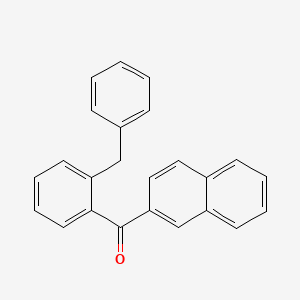
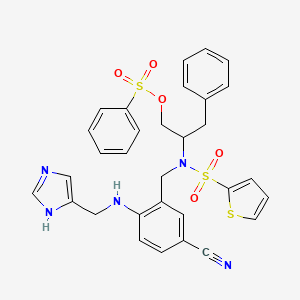
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14773450.png)
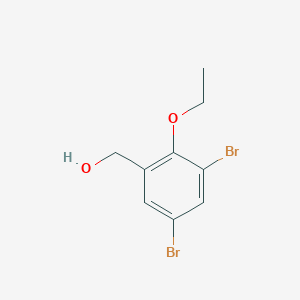
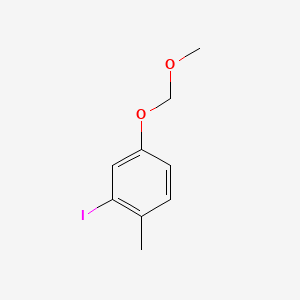
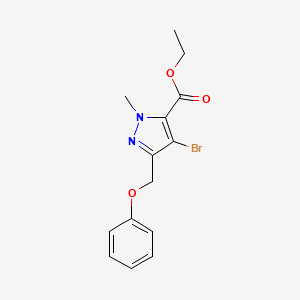
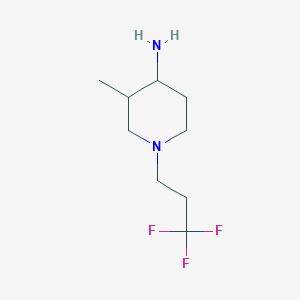

![1,4-Bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14773503.png)
![Iron, [2,9-bis[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)-](/img/structure/B14773509.png)
![3-Fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]benzoic acid](/img/structure/B14773518.png)
